Vecuronium

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

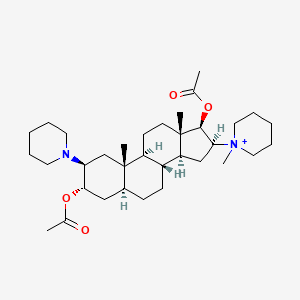

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. |

|---|---|

CAS No. |

86029-43-8 |

Molecular Formula |

C34H57N2O4+ |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

BGSZAXLLHYERSY-XQIGCQGXSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

Appearance |

Solid powder |

melting_point |

228 °C |

Other CAS No. |

86029-43-8 50700-72-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

1.86e-05 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |

Origin of Product |

United States |

Foundational & Exploratory

Vecuronium Bromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely employed in clinical anesthesia to induce skeletal muscle relaxation. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and pharmacological action of this compound bromide. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document elucidates the signaling pathway at the neuromuscular junction and the mechanism of competitive antagonism by this compound bromide through detailed diagrams.

Discovery and Development

The development of this compound bromide is intrinsically linked to the advancements in the understanding of aminosteroid (B1218566) compounds as neuromuscular blocking agents. The journey began with the isolation of malouetine (B1675936) from Malouetia bequaertiana in 1960, which spurred interest in this class of molecules. This led to the synthesis of pancuronium (B99182) bromide in 1964 by David Savage and his team. Pancuronium, a bis-quaternary aminosteroid, exhibited potent neuromuscular blocking properties with a favorable side-effect profile compared to existing agents.

Further structure-activity relationship studies on pancuronium and its analogues led to the synthesis of its mono-quaternary counterpart, this compound, in 1973. This compound bromide emerged from a deliberate effort to create a neuromuscular blocking agent with a shorter duration of action and minimal cardiovascular side effects. It was approved for medical use in the United States in 1984 and has since become a staple in anesthetic practice.[1]

Chemical Synthesis

The synthesis of this compound bromide is a multi-step process that typically starts from the steroid precursor, epiandrosterone (B191177). The following is a detailed experimental protocol based on established synthetic routes, including those outlined in patent literature.[2][3]

Experimental Protocols

Step 1: Preparation of Epiandrosterone Tosylate (Compound III)

-

Materials: Epiandrosterone (II) (40.0 g, 0.1379 mol), p-toluenesulfonyl chloride (45.0 g, 0.236 mol), pyridine (B92270) (250 ml).

-

Procedure: Dissolve epiandrosterone and p-toluenesulfonyl chloride in pyridine. The reaction mixture is stirred at 40°C for 3 hours. Following the reaction, the mixture is poured into water (670 ml) to precipitate the product. The resulting white solid is collected by filtration, washed with water (3 x 20 ml), and dried to yield epiandrosterone tosylate (III).

Step 2: Synthesis of 5α-androst-2-en-17-one (Compound IV)

-

Materials: Epiandrosterone tosylate (III) (50.0 g, 0.1125 mol), 2,4,6-collidine (100 ml), 10% dilute sulfuric acid (150 ml).

-

Procedure: The epiandrosterone tosylate is added to 2,4,6-collidine and heated to reflux for 4 hours. The reaction solution is then poured into 10% dilute sulfuric acid, leading to the precipitation of a white solid. The solid is filtered, washed with water (3 x 20 ml), and dried to give 5α-androst-2-en-17-one (IV).[2][3]

Step 3: Preparation of 17-acetoxy-5α-androst-2,16-diene (Compound V)

-

Materials: 5α-androst-2-en-17-one (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), isopropenyl acetate (B1210297) (50 ml).

-

Procedure: A mixture of 5α-androst-2-en-17-one, p-toluenesulfonic acid, and isopropenyl acetate is heated.[2] This enol esterification reaction yields 17-acetoxy-5α-androst-2,16-diene (V).

Step 4: Epoxidation to form (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (Compound VI)

-

Materials: 17-acetoxy-5α-androst-2,16-diene (V), hydrogen peroxide, phthalic anhydride (B1165640).

-

Procedure: Compound (V) undergoes an epoxidation reaction using hydrogen peroxide in the presence of phthalic anhydride to yield the diepoxy derivative (VI).[2]

Step 5: Ring-opening and Amination to yield 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (Compound VII)

-

Materials: (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (VI), piperidine (B6355638).

-

Procedure: The diepoxide (VI) is subjected to a ring-opening and addition reaction with piperidine to form the di-piperidyl substituted androstane (B1237026) derivative (VII).[2]

Step 6: Reduction to 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (Compound VIII)

-

Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII), potassium borohydride.

-

Procedure: The ketone at the 17-position of compound (VII) is reduced to a hydroxyl group using potassium borohydride, yielding the diol (VIII).[2]

Step 7: Acetylation to 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (Compound IX)

-

Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII), acetic anhydride.

-

Procedure: The diol (VIII) is acetylated using acetic anhydride to produce the diacetate ester (IX).[2]

Step 8: Quaternization to this compound Bromide (Compound I)

-

Materials: 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX), methyl bromide.

-

Procedure: The final step involves the selective mono-quaternization of the more sterically accessible 16β-piperidyl nitrogen atom of compound (IX) with methyl bromide to yield this compound bromide (I).[2][4]

Below is a diagram illustrating the logical workflow of the synthesis process.

Caption: Synthesis workflow of this compound bromide from epiandrosterone.

Mechanism of Action

This compound bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[5][6][7][8]

Signaling Pathway at the Neuromuscular Junction

Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[7] ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber.[6][7] This binding causes a conformational change in the receptor, opening its ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[5] The resulting depolarization of the muscle membrane, known as the end-plate potential, if it reaches a certain threshold, generates a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[7]

Competitive Antagonism by this compound Bromide

This compound bromide, due to its structural similarity to acetylcholine, binds to the same nAChRs on the motor endplate. However, unlike acetylcholine, the binding of this compound does not activate the receptor and open the ion channel.[8] By occupying the receptor binding sites, this compound competitively inhibits acetylcholine from binding.[6][7] This prevention of acetylcholine binding blocks the depolarization of the motor endplate, thereby inhibiting muscle contraction and resulting in skeletal muscle relaxation and paralysis.[6][7]

The competitive nature of this antagonism means that the effects of this compound can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of this compound-induced neuromuscular blockade.[5]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the competitive inhibition by this compound bromide.

Caption: Mechanism of action of this compound bromide at the neuromuscular junction.

Pharmacological Data

The pharmacological properties of this compound bromide have been extensively studied. The following tables summarize key quantitative data regarding its potency, onset, and duration of action.

Table 1: Potency of this compound Bromide

| Parameter | Value (µg/kg) | Reference |

| ED50 (men) | 23.9 | [9] |

| ED90 (men) | 45.4 | [9] |

| ED95 (men) | 55.7 | [9] |

| ED50 (women) | 18.4 | [9] |

| ED90 (women) | 33.5 | [9] |

| ED95 (women) | 39.8 | [9] |

| ED90 (general) | 57 | [10] |

ED50, ED90, and ED95 represent the doses required to produce 50%, 90%, and 95% suppression of the first twitch of the train-of-four, respectively.

Table 2: Onset and Duration of Action of this compound Bromide

| Parameter | Time (minutes) | Conditions | Reference |

| Onset of Action | 2.5 - 3 | 0.08 - 0.1 mg/kg dose | [10] |

| Time to Maximum Blockade | 3 - 5 | 0.08 - 0.1 mg/kg dose | [10][11] |

| Clinical Duration (to 25% recovery) | 25 - 40 | Balanced anesthesia | [1] |

| Time to 95% Recovery | 45 - 65 | Balanced anesthesia | [1] |

| Duration of Peak Effect (men) | 18.7 | 80 µg/kg dose | [9] |

| Clinical Duration (men) | 26.6 | 80 µg/kg dose | [9] |

| Total Duration (men) | 50.6 | 80 µg/kg dose | [9] |

| Duration of Peak Effect (women) | 26.0 | 80 µg/kg dose | [9] |

| Clinical Duration (women) | 37.1 | 80 µg/kg dose | [9] |

| Total Duration (women) | 65.9 | 80 µg/kg dose | [9] |

Table 3: Receptor Binding Affinity

| Parameter | Value | Receptor | Reference |

| IC50 | 9.9 nM | Nicotinic Acetylcholine Receptor | [12] |

| IC50 | 3.97 x 10⁻⁶ mol/l | Cardiac Muscarinic Receptors | [13] |

| Ki (Pancuronium) | 7.3-fold greater affinity than this compound | Cardiac Muscarinic Receptors | [13] |

IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant.

Conclusion

This compound bromide remains a cornerstone of modern anesthetic practice. Its development from pancuronium bromide exemplifies a successful structure-activity-based drug design approach, resulting in a neuromuscular blocking agent with a favorable clinical profile. A thorough understanding of its synthesis, mechanism of action, and pharmacological parameters is crucial for its safe and effective use in clinical and research settings. This technical guide provides a consolidated resource for professionals in the field, summarizing key technical information and presenting it in a clear and accessible format.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. CN101684139A - Synthesis process of this compound bromide - Google Patents [patents.google.com]

- 3. Synthesis process of this compound bromide - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2012147090A1 - Novel process for quaternization of (2p,3a,5a,16p,17p)-2,16-bispiperidino-3,17-diacetoxy-5-androstane - Google Patents [patents.google.com]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 7. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. drugs.com [drugs.com]

- 12. This compound bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]

- 13. The interaction of pancuronium and this compound with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vecuronium Bromide: A Comprehensive Technical Guide

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[1][2] As a monoquaternary aminosteroid (B1218566), it functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction.[3][4] This comprehensive technical guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound bromide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound bromide is a synthetic derivative of the aminosteroid pancuronium.[5] Its chemical name is 1-[2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(piperidin-1-yl)androstan-16-yl]-1-methylpiperidinium bromide.[6] The molecule possesses a rigid steroid nucleus with two modified piperidine (B6355638) rings. This structure is crucial for its binding affinity to the nAChR.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C34H57BrN2O4 | [7][8] |

| Molecular Weight | 637.73 g/mol | [7][8][9] |

| Appearance | White or off-white crystalline powder | [10][11] |

| Solubility | Slightly soluble in water and acetone; Freely soluble in alcohol and chloroform. | [10][12] |

| Melting Point | 227-229 °C (441-444 °F) | [13] |

Synthesis and Purification

The synthesis of this compound bromide is a multi-step process that typically starts from epiandrosterone (B191177). While various patented methods exist, a general synthetic pathway involves several key transformations of the steroid backbone, including epoxidation, ring-opening with piperidine, reduction, and acetylation, followed by quaternization of one of the piperidino nitrogens with methyl bromide.

A generalized workflow for the synthesis of this compound bromide is depicted in the following diagram.

Experimental Protocols

Synthesis of 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (Precursor):

Detailed synthetic procedures are often proprietary. However, based on published patents, a representative multi-step synthesis starting from epiandrosterone can be outlined. This involves the formation of key intermediates through reactions such as sulfonyl ester formation, elimination, enol esterification, epoxidation, piperidine ring-opening, reduction, and finally acetylation to yield the immediate precursor to this compound bromide.

Quaternization to this compound Bromide:

The final step in the synthesis is the selective quaternization of the 16β-piperidino nitrogen. A typical procedure involves dissolving the precursor, 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane, in a suitable solvent like diethyl ether or acetone. A solution of methyl bromide in a miscible solvent is then added dropwise at a controlled low temperature (e.g., below 10°C). The reaction is stirred for several hours to ensure complete quaternization.

Purification:

Crude this compound bromide is purified to meet pharmaceutical standards. A common method involves recrystallization from a solvent system such as dichloromethane (B109758) and absolute ethanol (B145695). The process typically involves dissolving the crude product in dichloromethane, followed by the addition of absolute ethanol and a gradual temperature reduction to induce crystallization. The purified crystals are then collected by filtration and dried. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and safety of this compound bromide are dictated by its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

This compound bromide exhibits a predictable pharmacokinetic profile in patients with normal organ function. Key pharmacokinetic parameters are summarized in Table 2.

| Parameter | Value | Reference |

| Plasma Protein Binding | 60-80% | [7][8] |

| Distribution Half-life (t½α) | Approximately 4 minutes | [7][8] |

| Elimination Half-life (t½β) | 65-75 minutes (in healthy adults) | [1][7][14] |

| Volume of Distribution at Steady State (Vdss) | 300-400 mL/kg | [7] |

| Systemic Clearance (Cl) | 3-4.5 mL/minute/kg | [7] |

Pharmacodynamics

The pharmacodynamic properties of this compound bromide determine its onset and duration of action. These parameters are crucial for its clinical application in anesthesia. Table 3 provides a summary of its key pharmacodynamic characteristics.

| Parameter | Value | Reference |

| ED90 (Effective Dose for 90% twitch depression) | 0.057 mg/kg (range: 0.049-0.062 mg/kg) | [8][13] |

| Onset of Action (for intubation) | 2.5 to 3 minutes | [7] |

| Time to Maximum Neuromuscular Blockade | 3 to 5 minutes | [7] |

| Clinical Duration (time to 25% recovery) | 25 to 40 minutes | [5][7] |

| Time to 95% Recovery | 45 to 65 minutes | [5] |

Experimental Protocols

Determination of ED90 (Cumulative Dose-Response Technique):

The potency of this compound, often expressed as its ED50 or ED90, can be determined using a cumulative dose-response technique. In anesthetized patients, neuromuscular function is monitored, typically by assessing the evoked response of a muscle (e.g., adductor pollicis) to nerve stimulation (e.g., train-of-four stimulation of the ulnar nerve). An initial small dose of this compound is administered, and once the neuromuscular block has stabilized, incremental doses are given. The degree of twitch depression is recorded after each dose, allowing for the construction of a dose-response curve from which the ED50 and ED90 can be calculated.

Pharmacokinetic Study Methodology:

A typical pharmacokinetic study of this compound involves the administration of a single intravenous bolus dose to a cohort of subjects. Serial blood samples are collected at predefined time points over a specified period. Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection. The resulting plasma concentration-time data are then analyzed using compartmental pharmacokinetic models to determine key parameters like half-life, volume of distribution, and clearance.

Mechanism of Action

This compound bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3][4]

The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are illustrated in the diagram below.

In the absence of this compound, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh). ACh then binds to nAChRs on the muscle fiber, leading to depolarization and subsequent muscle contraction.[3] this compound competes with ACh for the same binding sites on the nAChR.[3] By occupying these receptors without activating them, this compound prevents ACh from binding and initiating the signaling cascade, resulting in muscle relaxation and paralysis.[3][4] The competitive nature of this antagonism means that the effects of this compound can be reversed by increasing the concentration of ACh in the synaptic cleft, which is the principle behind the use of acetylcholinesterase inhibitors like neostigmine (B1678181) for reversal.[3][7]

Conclusion

This compound bromide remains a cornerstone of neuromuscular blockade in modern anesthesia due to its intermediate duration of action, lack of significant cardiovascular side effects, and predictable pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its chemical structure, properties, and mechanism of action is essential for its safe and effective clinical use, as well as for the development of novel neuromuscular blocking agents. This technical guide has provided a detailed overview of these critical aspects to support the ongoing research and development efforts in this field.

References

- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 2. Synthesis process of this compound bromide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101684139A - Synthesis process of this compound bromide - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Pharmacokinetic analysis of the effect of this compound in surgical patients: pharmacokinetic and pharmacodynamic modeling without plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102603850A - this compound bromide compound and production method thereof - Google Patents [patents.google.com]

- 8. asahq.org [asahq.org]

- 9. Potency determination for this compound (ORG NC45): comparison of cumulative and single-dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of this compound in patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEUROMUSCULAR BLOCKADE AND INTUBATION CONDITIONS OF THE SINGLE BOLUS DOSE (2xED90) OF ROCURONIUM BROMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. apsf.org [apsf.org]

- 14. CN104829676A - Method for preparing this compound bromide intermediate by adopting micro-channel modular reaction device - Google Patents [patents.google.com]

Vecuronium's Mechanism of Action at the Neuromuscular Junction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of vecuronium, a non-depolarizing neuromuscular blocking agent. It delves into its molecular interactions at the nicotinic acetylcholine (B1216132) receptor, quantitative pharmacological data, and detailed experimental protocols used to elucidate its effects.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its primary effect at the neuromuscular junction by acting as a competitive antagonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, this compound is a monoquaternary aminosteroid (B1218566) compound that is approximately one-third more potent than pancuronium.[1] Its positively charged nitrogen atom is attracted to the alpha-subunits of the nAChR, the same binding sites for the endogenous neurotransmitter, acetylcholine (ACh).[3]

By binding to one or both of these alpha-subunits, this compound physically obstructs ACh from binding and activating the receptor.[3] This prevents the conformational change in the nAChR that would normally open its ion channel. Consequently, the influx of sodium ions across the postsynaptic membrane is inhibited, preventing depolarization of the motor end-plate.[2] Without end-plate potential generation, the muscle fiber does not reach the threshold for an action potential, resulting in muscle relaxation and paralysis. The binding of this compound to the nAChR is a dynamic process of association and dissociation, and its competitive nature means that an increase in the concentration of ACh in the synaptic cleft can overcome the blockade.[3]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

Neuromuscular junction signaling and this compound's point of action.

Presynaptic Effects

In addition to its primary postsynaptic blockade, this compound can also exert effects at the presynaptic nerve terminal. It has been shown to suppress the repetitive firing of motor nerve endings.[4] This is thought to occur through the blockade of presynaptic nAChRs, which are involved in a positive feedback mechanism that mobilizes acetylcholine release during high-frequency stimulation.[5] This presynaptic action contributes to the "fade" observed in the train-of-four (TOF) stimulation, a characteristic feature of non-depolarizing neuromuscular blockers.[6] Some evidence suggests that this compound acts as a weak partial agonist at the motor nerve endings, with low doses potentially causing a modest increase in repetitive firing, while higher doses lead to suppression.[4]

Quantitative Pharmacological Data

The potency and affinity of this compound and its metabolites have been determined through various in vitro and in vivo studies.

Table 1: Potency and Affinity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 9.9 nM | Nicotinic Acetylcholine Receptor | |

| ED50 | 19.9 µg/kg | Human (Cumulative Dose-Response) | [7] |

| 15.0 µg/kg | Human (Single Bolus) | [7] | |

| 23.7 µg/kg | Human | [8] | |

| ED90 | 0.057 mg/kg | Human | [1] |

| ED95 | 39.9 µg/kg | Human | [8] |

| Concentration for 50% block | 102 ng/mL | Human | [9] |

Table 2: Comparative Potency of this compound and its Metabolites

| Compound | Relative Potency (ED50) | Species/System | Reference |

| This compound | 1 | Rat Hemidiaphragm | [10] |

| 3-desacetylthis compound (B1250577) | 1.2 | Rat Hemidiaphragm | [10] |

| 17-desacetylthis compound | - | - | |

| 3,17-desacetylthis compound | 27 | Rat Hemidiaphragm | [10] |

Note: A higher relative potency value indicates lower potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of this compound on nAChRs expressed in a controlled environment.

Objective: To determine the inhibitory concentration (IC50) of this compound on ACh-induced currents in oocytes expressing nAChRs.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for receptor expression.[2]

-

-

Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.

-

Recording Solution: ND96 solution.

-

Agonist Solution: Acetylcholine (ACh) dissolved in recording solution.

-

This compound Stock Solution: Prepare a high concentration stock of this compound bromide in water.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).[11]

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Apply the ACh solution to elicit an inward current.

-

After establishing a baseline, co-apply ACh with varying concentrations of this compound.

-

Record the inhibited current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

-

Normalize the current responses to the control.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.[2]

-

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Prejunctional effects of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presynaptic inhibitory effects of rocuronium and SZ1677 on [3H]acetylcholine release from the mouse hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of presynaptic muscarinic cholinoreceptor blockade on neuromuscular transmission as assessed by the train‐of‐four and the tetanic fade response to rocuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency determination for this compound (ORG NC45): comparison of cumulative and single-dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylthis compound (ORG 7268) and its parent compound, this compound, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of this compound by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Early Pharmacological Profile of Vecuronium Bromide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Vecuronium bromide emerged in the late 1970s and was introduced into clinical practice in the early 1980s as a non-depolarizing neuromuscular blocking agent.[1][2] Developed as a mono-quaternary analogue of pancuronium (B99182) bromide, this compound was designed to offer a similar potent neuromuscular blockade with an improved cardiovascular safety profile.[3][4][5] Early pharmacological studies were pivotal in characterizing its mechanism of action, pharmacodynamic properties, and establishing its clinical utility as an adjunct to general anesthesia for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[6][7] This technical guide provides a comprehensive summary of the foundational pharmacological research on this compound bromide, with a focus on quantitative data, detailed experimental protocols, and the key molecular interactions that define its activity.

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[6][7][8][9][10] In the physiological state, the binding of acetylcholine (ACh) released from the motor neuron to these receptors causes a conformational change that opens ion channels, leading to an influx of sodium ions and depolarization of the muscle membrane, which ultimately triggers muscle contraction.[9] this compound competes with acetylcholine for these binding sites without activating the receptor.[10] By blocking the action of ACh, it prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis.[9][11] This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors like neostigmine (B1678181) for the reversal of this compound-induced blockade.[3][6][7][8]

Caption: Neuromuscular junction signaling and this compound's mechanism of action.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high potency, intermediate duration of action, and notable cardiovascular stability.

Potency

This compound is approximately one-third more potent than its parent compound, pancuronium.[6][7][8] The dose required to produce 90% suppression of the muscle twitch response (ED90) under balanced anesthesia has been consistently reported to average 0.057 mg/kg, with a range observed in various studies from 0.049 to 0.062 mg/kg.[7][8][12] Studies comparing males and females have suggested a higher sensitivity in female patients, with a lower ED95 observed (39.8 µg/kg in females vs. 55.7 µg/kg in males).[13]

| Parameter | Value (mg/kg) | Anesthetic Condition | Species | Reference |

| ED50 | 0.028 | Neurolept Anesthesia | Human | [14] |

| ED50 | 0.0305 | Ketamine Anesthesia | Human | [15] |

| ED90 | 0.057 (avg) | Balanced Anesthesia | Human | [7][8][12] |

| ED95 | 0.0456 | Ketamine Anesthesia | Human | [15] |

Table 1: Potency of this compound Bromide in Early Human Studies.

Onset and Duration of Action

The onset of neuromuscular blockade with this compound is dose-dependent, with larger doses leading to a faster onset.[8][12][16][17][18] An initial dose of 0.08 to 0.1 mg/kg typically produces a first depression of twitch in about one minute, with good to excellent conditions for tracheal intubation achieved within 2.5 to 3 minutes.[6][8][12] Maximum neuromuscular blockade is generally reached within 3 to 5 minutes.[8][12]

The duration of action is also dose-dependent but is characteristically shorter than that of pancuronium at equipotent doses.[6][7][8] The "clinical duration," defined as the time to 25% recovery of control twitch height, is approximately 25 to 40 minutes after an intubating dose.[3][8] Full recovery (95% of control) is typically observed 45 to 65 minutes post-injection.[3][8]

| Dose (mg/kg) | Onset Time (seconds) | Clinical Duration (T1=25%) (minutes) | Time to 95% Recovery (minutes) | Reference |

| 0.08 - 0.1 | ~60 (first depression) | 25 - 40 | 45 - 65 | [3][8] |

| 0.1 | 172 | 43 | - | [16] |

| 0.1 | 164 ± 27 | 42 ± 5 | - | [18] |

| 0.2 | 138 | 96 | - | [16] |

| 0.2 | 120 ± 17 | 68 ± 8 | - | [18] |

| 0.3 | 106 | 111 | - | [16] |

| 0.3 | 88 ± 17 | 111 ± 19 | - | [18] |

| 0.4 | 100 | 174 | - | [16] |

| 0.4 | 78 ± 19 | 115 ± 19 | - | [18] |

Table 2: Dose-Dependent Onset and Duration of this compound Bromide in Humans.

Cardiovascular Effects

A key advantage of this compound identified in early studies is its minimal impact on cardiovascular hemodynamics, a clear distinction from pancuronium, which is known to cause tachycardia.[5][6][12] Even at doses up to three times that required for clinical relaxation (0.15 mg/kg), this compound did not produce clinically significant changes in systolic, diastolic, or mean arterial pressure.[12] Heart rate generally remains unchanged or may decrease slightly.[12] In studies of patients undergoing coronary artery bypass grafting, a large dose of this compound (0.28 mg/kg) resulted in only a minor 9% increase in cardiac output and a 12% decrease in systemic vascular resistance, with no change in heart rate or mean arterial pressure.[19] This cardiovascular stability makes it a preferred agent in patients with coronary artery disease.[20]

| Parameter | This compound (0.28 mg/kg) | Pancuronium (0.1 mg/kg) | Reference |

| Heart Rate Change | No change | +22% | [19] |

| Mean Arterial Pressure Change | No change | +24% | [19] |

| Cardiac Output Change | +9% | +17% | [19] |

| Systemic Vascular Resistance Change | -12% | No change | [19] |

Table 3: Comparative Cardiovascular Effects of this compound and Pancuronium in Coronary Artery Bypass Patients.

Histamine (B1213489) Release

Early investigations consistently demonstrated that this compound has a very low propensity to cause histamine release.[21][22] Intradermal injection studies in volunteers showed that this compound caused a significantly smaller cutaneous response (induration and redness) compared to equipotent doses of d-tubocurarine and atracurium.[22][23] Furthermore, studies measuring plasma histamine concentrations after intravenous administration of clinical (0.1 mg/kg) and high (0.2 mg/kg) doses of this compound found no significant changes from baseline values.[18][21] This lack of histamine release contributes to its stable hemodynamic profile.

Pharmacokinetics

This compound is metabolized by the liver, and biliary excretion accounts for a significant portion of its elimination.[8] It has an active metabolite, 3-desacetyl-vecuronium, which possesses about 50-80% of the neuromuscular blocking potency of the parent compound.[3][8] The elimination half-life in healthy surgical patients is approximately 65-75 minutes.[8]

Experimental Protocols

The pharmacological characterization of this compound relied on established experimental models for assessing neuromuscular blockade.

Animal Models and Preparations

-

Cat: The anesthetized cat was a common model. The sciatic nerve was stimulated, and the resulting contractions of the tibialis anterior and soleus muscles were measured to assess neuromuscular block.[24] This preparation also allowed for the simultaneous study of cardiovascular effects, such as vagal-induced bradycardia.[24]

-

Dog: Studies in anesthetized dogs were also conducted, often involving stimulation of a peripheral nerve and recording the evoked muscle response.[25][26] These studies confirmed the drug's efficacy and its ready reversibility with neostigmine.[25]

-

Rat: The rat model, using stimulation of the sciatic nerve and measuring the contraction of the gastrocnemius muscle, was employed to investigate the pharmacokinetics and pharmacodynamics of this compound.[27]

Human Volunteer and Patient Studies

-

Nerve-Muscle Preparation: In humans, the ulnar nerve at the wrist is stimulated, and the evoked response of the adductor pollicis muscle of the thumb is quantified.[17][28]

-

Stimulation and Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator. The most common method is the Train-of-Four (TOF) stimulation, where four supramaximal stimuli are delivered at a frequency of 2 Hz.[17][29] The degree of block is assessed by observing the fade in the response to successive stimuli (the TOF ratio) or the depression of the first twitch (T1) height compared to baseline.[17]

-

Measurement: The muscle response can be measured either mechanically, by quantifying the force of contraction (mechanomyography), or electrically, by recording the compound muscle action potential (electromyography).[17][18]

Caption: A typical experimental workflow for assessing neuromuscular blockade.

Structure-Activity Relationship

This compound is a mono-quaternary aminosteroid, differing from the bis-quaternary pancuronium by the demethylation of the nitrogen atom in the A-ring of the steroid nucleus.[5] This structural modification is directly responsible for the significant reduction in vagolytic activity, thereby eliminating the tachycardic side effects associated with pancuronium.[5] The acetyl-ester groups at positions 3 and 17 of the steroid nucleus are crucial for its high neuromuscular blocking potency, as they mimic the structure of acetylcholine.[24] Studies on desacetoxy analogues of this compound confirmed that removal of these moieties leads to a significant loss of potency.[24]

Caption: Structural and pharmacological relationship between Pancuronium and this compound.

Conclusion

The early pharmacological studies of this compound bromide firmly established it as a potent, non-depolarizing neuromuscular blocking agent with an intermediate duration of action. Its defining characteristic, a profound lack of cardiovascular side effects and minimal histamine release, represented a significant advancement in anesthetic practice. The quantitative data from dose-response, onset, and duration studies provided a robust foundation for its safe and effective clinical use, solidifying its role as a cornerstone muscle relaxant for decades.

References

- 1. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]

- 2. air.unimi.it [air.unimi.it]

- 3. This compound bromide - Wikipedia [en.wikipedia.org]

- 4. Prelude to pancuronium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 10. What is this compound Bromide used for? [synapse.patsnap.com]

- 11. This compound Bromide | C34H57BrN2O4 | CID 39764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pfizermedical.com [pfizermedical.com]

- 13. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-response curves for this compound during halothane and neurolept anaesthesia: single bolus versus cumulative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response relationships and neuromuscular blocking effects of this compound pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic effects of this compound: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Onset and duration of neuromuscular blockade following high-dose this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuromuscular and cardiovascular effects of high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The cardiovascular effects of this compound (ORG NC45) and pancuronium in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hemodynamic effects of this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Changes in the plasma histamine concentration after the administration of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intradermal histamine release by 3 muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Histaminoid responses to atracurium, this compound and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure:action relationships among some desacetoxy analogues of pancuronium and this compound in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. vet-ebooks.com [vet-ebooks.com]

- 27. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [this compound: onset of effect and intubation conditions in comparison to pancuronium and suxamethonium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Onset and duration of action of this compound in the elderly: comparison with adults - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Vecuronium's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro methodologies used to characterize the binding affinity of Vecuronium, a non-depolarizing neuromuscular blocking agent. This compound's primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation.[1] A thorough understanding of its binding characteristics is crucial for drug development, mechanistic studies, and clinical applications.

Overview of this compound's Binding Profile

This compound is a monoquaternary aminosteroid (B1218566) that acts as a competitive antagonist at the nAChR.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the receptor. This binding does not activate the ion channel; instead, it physically obstructs ACh from binding, thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction. While its primary target is the muscle-type nAChR, its binding to other nAChR subtypes and muscarinic receptors has also been investigated to understand its side-effect profile.

Quantitative Binding Data

The binding affinity of this compound has been quantified using various in-vitro techniques, yielding key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the available quantitative data for this compound's interaction with different receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Preparation | IC50 | Reference |

| Fetal Muscle nAChR (γ-subunit containing) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | ~1-2 nM | [2] |

| Adult Muscle nAChR (ε-subunit containing) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | ~1-2 nM | [2] |

| Neuronal nAChR (α4β2) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | More potent than Pancuronium (B99182) | [3] |

Experimental Protocols

A comprehensive in-vitro characterization of this compound's binding affinity involves a combination of electrophysiological, radioligand binding, and biophysical assays.

Electrophysiological Assays

Electrophysiological techniques directly measure the functional consequences of this compound binding to nAChRs, providing data on the inhibition of ion channel function.

This technique is widely used to study the effects of drugs on ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., fetal or adult muscle type). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -50 to -70 mV).

-

Data Recording:

-

A baseline current is established.

-

Acetylcholine (ACh) is applied to the oocyte to elicit an inward current, which is recorded.

-

The oocyte is then perfused with a solution containing a known concentration of this compound for a set incubation period.

-

ACh is co-applied with this compound, and the resulting inhibited current is recorded.

-

This process is repeated with a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis: The dose-response curve is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ACh-induced current.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for directly quantifying the binding of a ligand to its receptor. These assays typically involve a radiolabeled form of the ligand (e.g., [3H]-Vecuronium) or a competing radioligand.

This assay measures the ability of unlabeled this compound to compete with a known radiolabeled ligand for binding to nAChRs.

Methodology:

-

Membrane Preparation: Cell membranes or tissue homogenates expressing the nAChR of interest are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-epibatidine).

-

Varying concentrations of unlabeled this compound.

-

The prepared membrane suspension.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand to saturate the receptors) are included.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the specific binding against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It can be used to determine the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).

General Methodology:

-

Ligand Immobilization: The nAChR protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.

-

Signal Detection: As this compound binds to the immobilized receptors, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.

-

Association and Dissociation Phases: The association of this compound is monitored during the injection phase. The dissociation is monitored during the subsequent flow of buffer without this compound.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the Kon and Koff values. The Kd can then be calculated as Koff/Kon.[5]

Signaling Pathways and Mechanism of Action

This compound is a classic competitive antagonist.[1] Its binding to the nAChR does not induce a conformational change that leads to ion channel opening. Instead, it occupies the ACh binding site, sterically hindering the binding of the agonist. Consequently, this compound does not initiate downstream intracellular signaling cascades typically associated with receptor activation. Its primary effect is the blockade of the ion channel, leading to the inhibition of neuromuscular transmission.

Visualizations

The following diagrams illustrate the experimental workflow for electrophysiological characterization and the mechanism of competitive antagonism.

References

- 1. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-rad.com [bio-rad.com]

Vecuronium's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Vecuronium on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation during surgical procedures.[1][2] Its primary mechanism of action involves the competitive antagonism of nAChRs at the neuromuscular junction.[1][3] This document provides a comprehensive overview of this compound's interaction with nAChRs, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for studying these interactions, and visualizations of key pathways and workflows.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor, primarily at the motor endplate.[1][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR.[1][4] By binding to these receptors without activating them, this compound prevents ACh from binding and inducing the conformational change necessary for ion channel opening.[1][5] This blockade of the ion channel prevents the influx of sodium ions, thereby inhibiting depolarization of the postsynaptic membrane and subsequent muscle contraction.[1] This ultimately leads to skeletal muscle relaxation and paralysis.[1] While its primary action is at the postsynaptic membrane, some studies suggest that this compound may also have prejunctional effects, potentially reducing the release of acetylcholine from the motor nerve terminal.[1]

dot

Caption: Competitive antagonism of nAChR by this compound at the neuromuscular junction.

Quantitative Data on this compound's Effects

The inhibitory potency of this compound on nAChRs has been quantified in various studies. The following table summarizes key quantitative data, primarily IC50 values, for different nAChR subtypes and experimental preparations.

| Parameter | Receptor Subtype | Preparation | Technique | Value | Reference |

| IC50 | General nAChR | Not Specified | Not Specified | 9.9 nM | [6] |

| IC50 | Fetal muscle nAChR (γ-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | [1][7] |

| IC50 | Adult muscle nAChR (ε-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | [1][7] |

| ID50 | Cardiac Muscarinic & Nicotinic Receptors | Anesthetized dogs | In vivo stimulation | ~10-fold less potent than pancuronium (B99182) | [8] |

| IC50 | Cardiac Muscarinic Receptors | Canine heart | [3H] QNB binding assay | 3.97 x 10-6 mol/l | [9] |

| Ki | Cardiac Muscarinic Receptors | Canine heart | [3H] QNB binding assay | 7.3-fold lower affinity than pancuronium | [9] |

Detailed Experimental Protocols

The investigation of this compound's effects on nAChRs relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the function of ion channels, such as nAChRs, expressed in the membrane of Xenopus oocytes.[1][10][11][12][13][14]

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.[1]

-

Prepare complementary RNA (cRNA) encoding the desired nAChR subunits using standard in vitro transcription methods.[1]

-

Inject oocytes with 50 nl of the cRNA solution (e.g., 2 ng/µl).[1]

-

Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution to allow for receptor expression.[1]

-

-

Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5. Supplement with 2.5 mM sodium pyruvate (B1213749) and 50 µg/ml gentamicin.[1]

-

Recording Solution: ND96 solution.[1]

-

Agonist Solution: Acetylcholine (ACh) chloride dissolved in recording solution to a final concentration of 1-10 µM.[1]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound bromide in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.[1]

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.[1]

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).[1]

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.[1]

-

Apply the ACh solution for a short duration to elicit an inward current.[1]

-

After the current returns to baseline, perfuse the oocyte with the recording solution containing the desired concentration of this compound for 2-5 minutes.[1]

-

Co-apply the ACh solution with the this compound solution and record the inhibited current.[1]

-

Repeat with a range of this compound concentrations to generate a dose-response curve.[1]

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of this compound.[1]

-

Normalize the current responses to the control response (ACh alone).[1]

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.[1]

-

dot

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Patch-Clamp Electrophysiology in Mammalian Cells

The patch-clamp technique allows for the recording of ionic currents through single channels or the whole cell membrane of cultured mammalian cells expressing nAChRs.[1][15][16][17][18]

Methodology:

-

Cell Culture and Transfection:

-

Solutions:

-

Electrophysiological Recording (Whole-Cell Configuration):

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[1]

-

Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).[1]

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[1]

-

Clamp the cell at a holding potential of -60 mV.[1]

-

Apply the agonist (ACh) using a rapid solution exchange system to evoke a current.[1]

-

After establishing a stable baseline response to ACh, co-apply this compound with ACh to measure the inhibitory effect.[1]

-

Construct a dose-response curve by applying a range of this compound concentrations.[1]

-

-

Data Analysis:

-

Analyze the data as described in the TEVC protocol to determine the potency and efficacy of this compound.[1]

-

dot

Caption: Workflow for Patch-Clamp Electrophysiology experiment.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor by measuring the displacement of a radiolabeled ligand.[19][20][21][22]

Methodology:

-

Membrane Preparation:

-

Binding Assay (Competition Assay):

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of unlabeled this compound.[19][23]

-

Incubate the plate to allow the binding to reach equilibrium.[19]

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.[19]

-

Wash the filters to remove non-specifically bound radioligand.[19]

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[19]

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

dot

Caption: Workflow for Radioligand Binding Assay.

Nicotinic Acetylcholine Receptor Subtype Selectivity

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of various subunits (α1-10, β1-4, γ, δ, ε).[24] The specific subunit composition determines the pharmacological and physiological properties of the receptor. The adult muscle-type nAChR at the neuromuscular junction has a stoichiometry of (α1)₂β1δε, while the fetal form is (α1)₂β1γδ.[5][24] Neuronal nAChRs have different subunit compositions, with α4β2 and α7 being prominent subtypes in the central nervous system.[25]

This compound exhibits some degree of selectivity for different nAChR subtypes. Studies have shown that this compound is sensitive to mutations in both the ε- and δ-subunits of the adult muscle nAChR, suggesting interaction with both acetylcholine binding sites, which are located at the α-ε and α-δ subunit interfaces.[26] The ratio of its binding constants for the αε and αδ sites (Lαε/Lαδ) has been determined to be 21, indicating a preference for the αδ interface.[27] This site selectivity can influence its interaction with other neuromuscular blocking agents, sometimes resulting in synergistic effects.[26]

Effects on Downstream Signaling Pathways

The primary effect of this compound is the direct blockade of ion flux through the nAChR channel. The downstream signaling pathways typically activated by nAChR agonism are consequently inhibited. Upon activation by an agonist like acetylcholine, nAChRs mediate a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This depolarization can trigger a cascade of intracellular events. In skeletal muscle, this leads to muscle contraction. In neurons, it can modulate neurotransmitter release and gene expression.

By preventing the initial ion influx, this compound effectively blocks the initiation of these downstream signaling cascades. There is no evidence to suggest that this compound itself actively engages with or modulates intracellular signaling pathways in the absence of nAChR activation. Its effect is one of passive, competitive blockade at the receptor level.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - WikiAnesthesia [wikianesthesia.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 6. This compound bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]

- 7. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parasympatholytic effects of this compound are mediated by nicotinic and muscarinic receptors in hearts of anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of pancuronium and this compound with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. multichannelsystems.com [multichannelsystems.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

- 18. bio.fsu.edu [bio.fsu.edu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 25. Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Neuromuscular Blockade: A Deep Dive into the Pharmacokinetics and Metabolism of Vecuronium in Animal Models

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetics and metabolism of vecuronium in various animal models. This whitepaper provides a critical resource for preclinical research, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding of this widely used neuromuscular blocking agent.

This compound, a non-depolarizing neuromuscular blocking agent, is primarily utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and mechanical ventilation.[1] Its pharmacological profile is characterized by a competitive antagonism of acetylcholine (B1216132) at the motor end plate.[1] A thorough understanding of its behavior in animal models is paramount for the development of safer and more effective anesthetic protocols.

Quantitative Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in several animal species, with rats, dogs, and monkeys being the most common models. The data reveals species-specific differences in drug disposition.

Pharmacokinetics in Rodent Models (Rat)

Studies in rats have demonstrated that this compound is primarily eliminated through biliary excretion.[2] In anesthetized rats, approximately half of the administered dose is excreted in the bile within 7 hours.[2] Renal excretion, in contrast, plays a minor role in the elimination of this compound in this species. The plasma clearance of this compound in control rats has been reported to be decreased in models of sepsis, indicating a potential for altered drug handling in inflammatory states.[3]

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Plasma Clearance | Decreased to 68% of control | Sepsis model rats | Continuous IV infusion | [3] |

| Onset of Action | 18 ± 7 s | Rat | IV | [4] |

| Onset of Action | 267 ± 62 s | Rat | IM | [4] |

| Onset of Action | 127 ± 17 s | Rat | IT | [4] |

| Duration of Action | 93 ± 30 s | Rat | IV | [4] |

| Duration of Action | 743 ± 131 s | Rat | IM | [4] |

| Duration of Action | 794 ± 162 s | Rat | IT | [4] |

| Recovery Index | 32 ± 12 s | Rat | IV | [4] |

| Recovery Index | 222 ± 47 s | Rat | IM | [4] |

| Recovery Index | 134 ± 30 s | Rat | IT | [4] |

Pharmacokinetics in Canine Models (Dog)

In dogs, this compound is metabolized by the liver.[5] The primary active metabolite, 3-desacetylthis compound, possesses approximately 50% or more of the potency of the parent compound.[2] The duration of action of this compound in dogs is dose-dependent, with lower doses resulting in a shorter duration of neuromuscular blockade.[5]

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Duration of Blockade (0.1 mg/kg) | 25-30 min | Dog | IV | [5] |

| Duration of Blockade (0.05 mg/kg) | 16-19 min | Dog | IV | [5] |

| Maintenance Dose (incremental) | 0.03 mg/kg | Dog | IV | [5] |

| Maintenance Dose (CRI) | 0.1-0.2 mg/kg/h | Dog | IV | [5] |

| Time to TOF ratio ≥ 0.9 | 75.0 min (median) | Dog | IV (50 µg/kg) | [6] |

| Recovery Index | 20.2 min (median) | Dog | IV (50 µg/kg) | [6] |

Pharmacokinetics in Non-Human Primate Models (Rhesus Monkey)

Studies in rhesus monkeys have provided valuable insights into the pharmacodynamics of this compound and its active metabolite, 3-desacetylthis compound. The reversal agent sugammadex (B611050) has been shown to be effective in reversing neuromuscular blockade induced by both this compound and its metabolite in this model.[7]

| Parameter | Value | Animal Model | Condition | Reference |

| Spontaneous Recovery (TOF to 90%) | 17.6 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |

| Sugammadex (0.5 mg/kg) Recovery | 3.2 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |

| Sugammadex (1.0 mg/kg) Recovery | 2.6 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |

Metabolism of this compound

This compound undergoes deacetylation in the liver to form its principal active metabolite, 3-desacetylthis compound.[8][9] This metabolite has been shown to have significant neuromuscular blocking activity, approximately 80% of the potency of this compound.[1] Other metabolites, such as 17-desacetylthis compound and 3,17-bisdesacetylthis compound, are formed in smaller amounts and have less neuromuscular blocking activity.[8][9] The metabolism of this compound can be influenced by factors such as liver function and the presence of other drugs that are metabolized by cytochrome P450 enzymes.[3][10]

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy of intratracheal administration of this compound in rats, compared with intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vet-ebooks.com [vet-ebooks.com]

- 6. Neuromuscular blocking effects of this compound in dogs with autosomal-recessive centronuclear myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of this compound, in the anaesthetised rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 9. This compound - WikiAnesthesia [wikianesthesia.org]

- 10. researchgate.net [researchgate.net]

The Structural Symphony of Paralysis: An In-depth Guide to the Structure-Activity Relationship of Vecuronium and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecuronium, a monoquaternary aminosteroidal neuromuscular blocking agent, has been a cornerstone of clinical anesthesia for decades, valued for its intermediate duration of action and cardiovascular stability.[1] Its development arose from the continued refinement of pancuronium (B99182), aiming to mitigate the vagolytic and sympathomimetic effects associated with the parent compound. The nuanced relationship between the chemical structure of this compound and its pharmacological activity has been the subject of extensive research, providing critical insights for the rational design of novel neuromuscular blocking agents with improved clinical profiles. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogues, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the field of drug development.

Core Structural Features and Mechanism of Action

This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the muscle membrane, thereby inhibiting muscle contraction.[3][4]

The steroidal backbone of this compound provides a rigid scaffold, ensuring an optimal distance between the two nitrogen atoms, a feature recognized as crucial for high-affinity binding to the nAChR. The key structural modifications from its predecessor, pancuronium, involve the removal of the methyl group at the 2-position of the A-ring, resulting in a monoquaternary ammonium (B1175870) compound. This alteration is primarily responsible for the significant reduction in vagolytic activity observed with this compound.[5]

Structure-Activity Relationship of this compound Analogues

The potency and duration of action of this compound analogues are intricately linked to specific structural modifications. The following sections explore the impact of key chemical alterations.

The Role of Acetoxy Groups

The presence and position of the acetyl groups on the steroid nucleus are critical determinants of neuromuscular blocking potency. Studies on desacetoxy analogues of this compound and pancuronium have demonstrated that the removal of one or both of the acetylcholine-like moieties at positions 3 and 17 leads to a significant loss of neuromuscular blocking potency.[6] For instance, the bis-desacetoxy analogue of pancuronium was found to be one-fifth as potent as the parent compound.[6] This underscores the importance of these groups for high-affinity interaction with the nAChR.

Quaternary and Tertiary Nitrogen Centers

The presence of two nitrogen atoms, typically one quaternary and one tertiary, is a hallmark of the aminosteroid (B1218566) class of neuromuscular blockers. The inter-onium distance is a critical factor for potency. This compound's structure, with a quaternary nitrogen in the D-ring and a tertiary nitrogen in the A-ring, contributes to its high affinity for the nAChR.

Metabolites of this compound

This compound is primarily metabolized in the liver to its 3-desacetyl, 17-desacetyl, and 3,17-desacetyl derivatives.[3] The 3-desacetylthis compound (B1250577) metabolite retains approximately 80% of the neuromuscular blocking activity of the parent compound.[4] In contrast, the 17-desacetyl and 3,17-dihydroxy derivatives are considerably less potent.[7] The relative potencies of these metabolites are crucial considerations in clinical settings, particularly in patients with renal impairment where metabolite accumulation can occur.

Quantitative Data on this compound and its Analogues

The following table summarizes the available quantitative data on the potency of this compound and its analogues from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental models and conditions.

| Compound | Animal Model | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (this compound = 1) | Reference |

| This compound | Human | 30.5 | 45.6 | 1 | [8] |

| Pancuronium | Human | 37.0 | 59.5 | 0.82 | [8] |

| Rocuronium (B1662866) | Human | 144.8 | 322.1 | 0.21 | [9] |

| Pipecuronium | Human | 27.1 | 48.7 | 1.13 | [9] |

| 3-hydroxy this compound | Cat | - | - | ~0.71 | [7] |

| 17-hydroxy this compound | Cat | - | - | ~0.04 | [7] |

| 3,17-dihydroxy this compound | Cat | - | - | ~0.01 | [7] |

| ORG 8730 (desacetoxy analogue) | Cat | - | - | Less potent than this compound | [6] |

| ORG 8764 (desacetoxy analogue) | Cat | - | - | Less potent than this compound | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of neuromuscular blocking agents. The following sections provide representative methodologies for key experiments.

In Vivo Assessment of Neuromuscular Blockade

This protocol describes a typical in vivo experiment to determine the neuromuscular blocking potency of a this compound analogue in an animal model, such as the cat.

1. Animal Preparation:

-

Adult cats of either sex are anesthetized, commonly with an agent like chloralose.[7]

-

The trachea is cannulated for artificial ventilation.

-